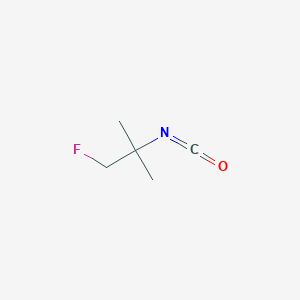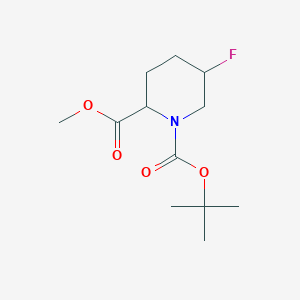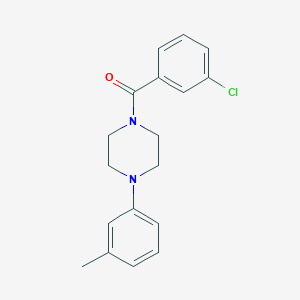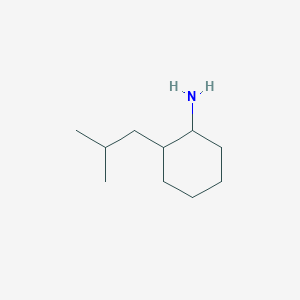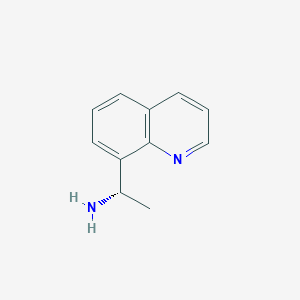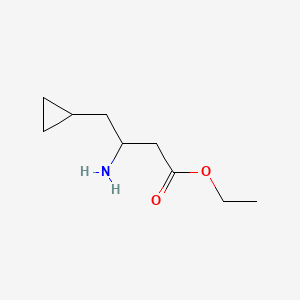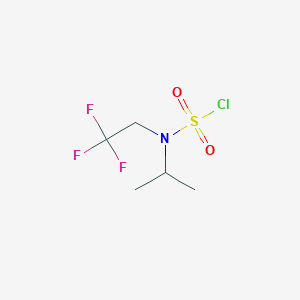
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline is a chemical compound with a molecular weight of 353.2 g/mol and a minimum purity of 95% . This compound is known for its unique blend of chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. Generally, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline can be compared with other quinazoline derivatives, such as:
- 7-Bromo-2,4-dichloro-8-fluoro-6-(3-furyl)quinazoline
- 7-Bromo-2,4,8-trichloro-6-(trifluoromethyl)quinazoline
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications
Eigenschaften
Molekularformel |
C15H18BrFN4 |
|---|---|
Molekulargewicht |
353.23 g/mol |
IUPAC-Name |
7-bromo-8-fluoro-4-(3,3,4-trimethylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H18BrFN4/c1-15(2)8-21(7-6-20(15)3)14-10-4-5-11(16)12(17)13(10)18-9-19-14/h4-5,9H,6-8H2,1-3H3 |
InChI-Schlüssel |
FOUVMPYIJJZYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCN1C)C2=NC=NC3=C2C=CC(=C3F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


